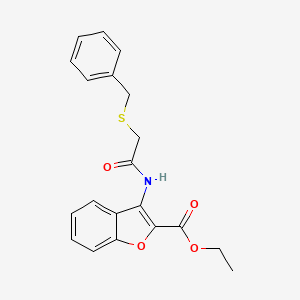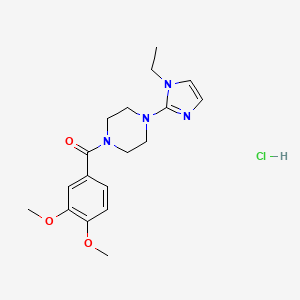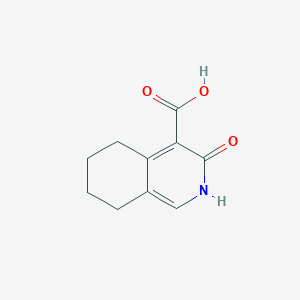
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid: is an organic compound belonging to the class of tetrahydroisoquinolines. It has a molecular formula of C10H11NO3 and a molecular weight of 193.20. This compound is known for its high reactivity and is used in the synthesis of pharmaceuticals and related drugs.
作用机制
Target of Action
3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, also known as 3-Oxo-2,3,5,6,7,8-hexahydro-isoquinoline-4-carboxylic acid, is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
准备方法
Synthetic Routes and Reaction Conditions:
Pictet–Spengler Reaction: This traditional method involves the cyclization of phenylethylamines with aldehydes or ketones under acidic conditions.
Bischler–Napieralski Reaction: This method involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid.
Enyne Metathesis: A modern approach that involves the reaction of enynes with catalysts to form cyclic compounds.
[2 + 2 + 2] Cycloaddition: This reaction involves the cycloaddition of three components to form a six-membered ring.
Diels–Alder Reaction: This method involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Industrial Production Methods: Industrial production methods for 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid typically involve large-scale synthesis using the above-mentioned reactions under optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Tetrahydroisoquinolines can be oxidized to form isoquinolines.
Reduction: These compounds can be hydrogenated to form decahydroisoquinolines.
Substitution: Functionalization via multicomponent reactions is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used in the presence of co-oxidants like H2O2.
Major Products:
Oxidation: Isoquinoline.
Reduction: Decahydroisoquinoline.
Substitution: Various functionalized tetrahydroisoquinolines.
科学研究应用
Chemistry:
- Used as a starting material to create more complex molecules with potential therapeutic properties.
Biology:
- Employed in the synthesis of novel derivatives of phenylalanine, which are valuable for drug design and development.
Medicine:
- Tetrahydroisoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders.
Industry:
- Utilized in the synthesis of pharmaceuticals and related drugs.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: An important structural motif of various natural products and therapeutic lead compounds.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in the synthesis of medicinally important derivatives.
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Used in the synthesis of various bioactive molecules.
Uniqueness: 3-Hydroxy-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid is unique due to its high reactivity and its use as a starting material to create more complex molecules with potential therapeutic properties.
属性
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5H,1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCWRRGOYPJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
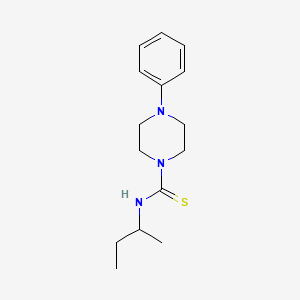
![N3-[cyano(thiophen-3-yl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B2842885.png)
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)
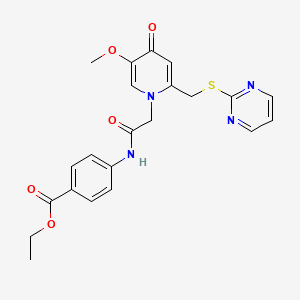
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
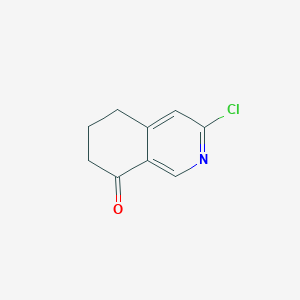
![ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2842901.png)
![N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2842903.png)
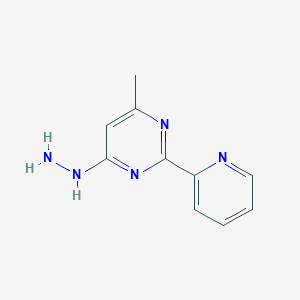
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
